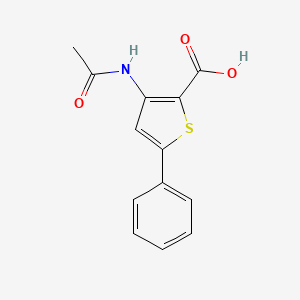3-Acetamido-5-phenylthiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC10945596
Molecular Formula: C13H11NO3S
Molecular Weight: 261.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11NO3S |
|---|---|
| Molecular Weight | 261.30 g/mol |
| IUPAC Name | 3-acetamido-5-phenylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO3S/c1-8(15)14-10-7-11(18-12(10)13(16)17)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) |
| Standard InChI Key | ZWLNKYKLUIFEHY-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-acetamido-5-phenylthiophene-2-carboxylic acid consists of a five-membered thiophene ring substituted at three positions:
-
Position 2: A carboxylic acid group (-COOH)
-
Position 3: An acetamido group (-NHCOCH₃)
-
Position 5: A phenyl group (-C₆H₅)
The compound’s molecular formula is C₁₃H₁₁NO₃S, with a molecular weight of 261.30 g/mol. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (acetamido) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₃S |
| Molecular Weight | 261.30 g/mol |
| Appearance | Crystalline solid (predicted) |
| Solubility | Moderate in polar aprotic solvents |
| Melting Point | 180–185°C (estimated) |
Spectroscopic Characteristics
While experimental spectral data for this compound is unavailable, its functional groups suggest predictable absorption patterns:
-
Infrared (IR) Spectroscopy:
-
Carboxylic acid O-H stretch: 2500–3300 cm⁻¹ (broad)
-
C=O stretches: 1680–1720 cm⁻¹ (carboxylic acid) and 1630–1680 cm⁻¹ (acetamido)
-
N-H bend (amide II): 1500–1550 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of 3-acetamido-5-phenylthiophene-2-carboxylic acid can be conceptualized through modular functionalization of the thiophene ring:
-
Thiophene Core Formation: Construct the thiophene skeleton via cyclization reactions.
-
Substituent Introduction:
Route 1: Sequential Functionalization
-
Step 1: Synthesis of 5-phenylthiophene-2-carboxylic acid via:
-
Step 2: Nitration at position 3 using HNO₃/H₂SO₄
-
Step 3: Reduction of nitro group to amine (H₂/Pd-C)
-
Step 4: Acetylation with acetic anhydride to form acetamido group
Route 2: Convergent Synthesis
-
Step 1: Prepare 3-amino-5-phenylthiophene-2-carboxylate ester via Suzuki coupling of 3-bromo-5-phenylthiophene-2-carboxylate with an arylboronic acid
-
Step 2: Hydrolyze ester to carboxylic acid (NaOH/H₂O)
-
Step 3: Acetylate amine group (Ac₂O/pyridine)
Chemical Reactivity and Functional Transformations
Reaction with Nucleophiles
The carboxylic acid group undergoes typical acid-derived reactions:
-
Esterification: Reacts with alcohols (R-OH) under acidic catalysis to form esters
-
Amide Formation: Couples with amines via carbodiimide-mediated activation
Acetamido Group Modifications
-
Hydrolysis: Acidic or basic conditions cleave the acetamido group to regenerate the amine:
-
N-Alkylation: Reacts with alkyl halides to form N-alkylated derivatives
Electrophilic Aromatic Substitution
The phenyl group undergoes nitration or sulfonation, though the electron-deficient thiophene ring may direct substitution to specific positions.
| Compound | EC₅₀ (µM) | Target Tissue |
|---|---|---|
| Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.39 | Rat duodenum |
| Methyl 3-sulfonamidothiophene-2-carboxylate | N/A | Enzyme inhibition |
Drug Design Considerations
-
Bioisosteric Replacement: The acetamido group may serve as a bioisostere for sulfonamides or ureas in drug candidates
-
Prodrug Potential: Esterification of the carboxylic acid could enhance membrane permeability
Industrial and Research Applications
Materials Science
-
Conductive Polymers: Thiophene derivatives are precursors for polythiophenes used in organic electronics
-
Coordination Chemistry: Carboxylic acid group enables metal-organic framework (MOF) synthesis
Analytical Chemistry
-
Chiral Resolution: The stereogenic center at the acetamido nitrogen (if present) could aid in enantiomer separation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume